molecular formula C7H6BrN3 B6189219 2-azido-1-bromo-4-methylbenzene CAS No. 1548734-76-4

2-azido-1-bromo-4-methylbenzene

Cat. No.: B6189219
CAS No.: 1548734-76-4
M. Wt: 212
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Description

2-Azido-1-bromo-4-methylbenzene is an organic compound with the molecular formula C7H6BrN3 It is characterized by the presence of an azido group (-N3) and a bromine atom attached to a benzene ring that also contains a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Substitution: : One common method to synthesize 2-azido-1-bromo-4-methylbenzene involves the aromatic substitution of 4-methylbromobenzene. This can be achieved by treating 4-methylbromobenzene with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction typically proceeds as follows:

    C7H7Br+NaN3C7H6BrN3+NaBr\text{C}_7\text{H}_7\text{Br} + \text{NaN}_3 \rightarrow \text{C}_7\text{H}_6\text{BrN}_3 + \text{NaBr} C7​H7​Br+NaN3​→C7​H6​BrN3​+NaBr

  • Diazotization and Azidation: : Another method involves the diazotization of 4-methyl-1-bromoaniline followed by azidation. The aniline derivative is first treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then reacted with sodium azide to yield the azido compound.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 2-Azido-1-bromo-4-methylbenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, treatment with potassium cyanide (KCN) can replace the bromine with a cyano group (-CN).

  • Reduction Reactions: : The azido group can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Cycloaddition Reactions: : The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) complexes.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Cycloaddition: Copper(I) iodide (CuI), dimethyl sulfoxide (DMSO) as solvent.

Major Products

    Substitution: 2-Azido-4-methylbenzonitrile.

    Reduction: 2-Amino-1-bromo-4-methylbenzene.

    Cycloaddition: 1-(4-Methylphenyl)-1H-1,2,3-triazole.

Scientific Research Applications

Chemistry

2-Azido-1-bromo-4-methylbenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its azido group makes it a versatile precursor for the synthesis of triazoles via click chemistry, which is widely used in drug discovery and materials science.

Biology and Medicine

In biological research, compounds containing azido groups are often used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes. This makes this compound valuable for developing probes and imaging agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The azido group in 2-azido-1-bromo-4-methylbenzene is highly reactive and can undergo various transformations, making it a useful functional group in synthetic chemistry. The bromine atom can act as a leaving group in substitution reactions, facilitating the introduction of other functional groups into the benzene ring. The azido group can also participate in cycloaddition reactions, forming stable triazole rings that are important in many chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-1-bromo-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.

    2-Azido-1-bromo-4-nitrobenzene: Contains a nitro group (-NO2) instead of a methyl group.

    2-Azido-1-bromo-4-fluorobenzene: Contains a fluorine atom instead of a methyl group.

Uniqueness

2-Azido-1-bromo-4-methylbenzene is unique due to the presence of both an azido group and a bromine atom on a methyl-substituted benzene ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Properties

CAS No.

1548734-76-4

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

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